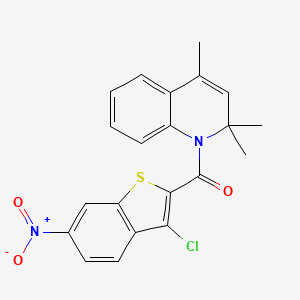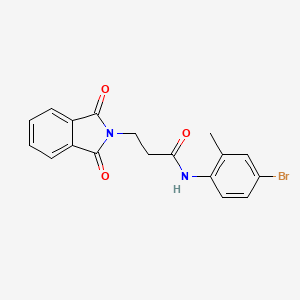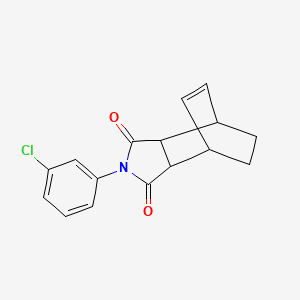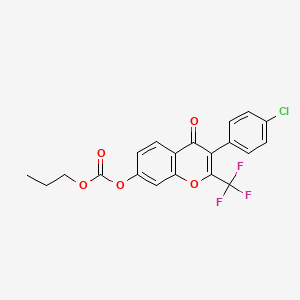
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto consta de dos anillos aromáticos distintos: un anillo de benzotiofeno y un anillo de quinolina. El anillo de benzotiofeno contiene un átomo de cloro en la posición 3 y un grupo nitro en la posición 6. El anillo de quinolina está sustituido con tres grupos metilo en las posiciones 2, 2 y 4.
:Fórmula Estructural: (3-cloro-6-nitro-1-benzotiofen-2-il)(2,2,4-trimetilquinolin-1(2H)-il)metanona
Métodos De Preparación
Rutas Sintéticas: Las rutas sintéticas para este compuesto pueden implicar procesos de varios pasos. Desafortunadamente, la literatura específica sobre su preparación es escasa.
Condiciones de Reacción: Las condiciones de reacción detalladas no están disponibles fácilmente, pero los métodos típicos pueden implicar reacciones de condensación o procesos de ciclización.
Producción Industrial:
Análisis De Reacciones Químicas
Reactividad: El compuesto probablemente experimenta varias reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos dependen de las transformaciones deseadas. Por ejemplo
Productos Principales: Los productos formados variarían según las reacciones específicas realizadas.
Aplicaciones Científicas De Investigación
Química Medicinal: Investigue su potencial como candidato a fármaco debido a su estructura heterocíclica y sus propiedades terapéuticas reportadas.
Estudios Biológicos: Explore sus interacciones con objetivos biológicos (por ejemplo, enzimas, receptores) y evalúe sus efectos farmacológicos.
Ciencia de Materiales: Investigue su uso en materiales como semiconductores orgánicos o sensores.
Mecanismo De Acción
Objetivos: Identifique los objetivos moleculares (por ejemplo, proteínas, receptores) afectados por el compuesto.
Vías: Explore las vías de señalización influenciadas por sus interacciones.
Comparación Con Compuestos Similares
Singularidad: Resalte sus características distintivas en comparación con otros compuestos similares.
Compuestos Similares: Desafortunadamente, no tengo información específica sobre compuestos similares en este contexto.
Recuerde que, si bien el potencial del compuesto es intrigante, se necesitan más investigaciones y datos experimentales para comprender completamente sus aplicaciones y mecanismos.
Propiedades
Fórmula molecular |
C21H17ClN2O3S |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3 |
Clave InChI |
PDBJFHMDKVEYDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)

![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)

![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
![ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11651949.png)
